5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound characterized by its pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group in the compound is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Thiosemicarbazide
Other oxadiazole derivatives
Uniqueness: 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNDUHRCWOGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652809 | |
Record name | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170966-72-9 | |
Record name | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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